molecular formula C8H4CuI B14652312 copper(1+);1-ethynyl-2-iodobenzene CAS No. 49859-12-3

copper(1+);1-ethynyl-2-iodobenzene

Cat. No.: B14652312
CAS No.: 49859-12-3
M. Wt: 290.57 g/mol
InChI Key: JIFQQKMNQSWEAB-UHFFFAOYSA-N
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Description

Copper(1+);1-ethynyl-2-iodobenzene is a coordination complex where copper(I) (Cu⁺) is bound to 1-ethynyl-2-iodobenzene, a substituted aromatic compound featuring an iodine atom at the ortho position and an ethynyl group (C≡CH). This complex is of interest in catalysis and materials science due to the unique electronic and steric properties imparted by the ligand. The iodine substituent enhances electrophilic reactivity, while the ethynyl group provides a π-bond-rich site for metal coordination. Copper(I) complexes are pivotal in cross-coupling reactions, such as Sonogashira couplings, where alkyne-functionalized ligands like 1-ethynyl-2-iodobenzene may serve dual roles as both a substrate and a stabilizing ligand for the metal center .

Properties

CAS No.

49859-12-3

Molecular Formula

C8H4CuI

Molecular Weight

290.57 g/mol

IUPAC Name

copper(1+);1-ethynyl-2-iodobenzene

InChI

InChI=1S/C8H4I.Cu/c1-2-7-5-3-4-6-8(7)9;/h3-6H;/q-1;+1

InChI Key

JIFQQKMNQSWEAB-UHFFFAOYSA-N

Canonical SMILES

[C-]#CC1=CC=CC=C1I.[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+);1-ethynyl-2-iodobenzene can be synthesized through a Sonogashira coupling reaction. This reaction typically involves the coupling of 1-ethynyl-2-iodobenzene with a copper(I) salt in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);1-ethynyl-2-iodobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The ligand 1-ethynyl-2-iodobenzene differs from analogous iodobenzene derivatives in its substituent groups. Below is a comparison of key ligands and their properties:

Compound Substituent Molecular Formula Physical State Primary Applications
1-Ethynyl-2-iodobenzene C≡CH C₈H₅I Solid/Liquid* Catalysis, metal-organic frameworks
1-Ethoxy-2-iodobenzene OCH₂CH₃ C₈H₉IO Liquid Organic synthesis, coupling reactions
1-Chloro-2-iodobenzene Cl C₆H₄ClI Solid Intermediate in agrochemical synthesis

*Note: Physical state inferred from analogous compounds.

  • Ethynyl vs. Ethoxy Groups : The ethynyl group (C≡CH) in 1-ethynyl-2-iodobenzene enables strong π-coordination to Cu⁺, enhancing catalytic activity in alkyne-involving reactions. In contrast, the ethoxy group (OCH₂CH₃) in 1-ethoxy-2-iodobenzene is electron-donating, which may reduce electrophilic aromatic substitution rates but stabilize intermediates in coupling reactions .
  • Halogen Substituents : The iodine atom in all three compounds facilitates oxidative addition in cross-couplings. However, 1-chloro-2-iodobenzene () is less reactive than its iodo-ethynyl counterpart due to chlorine’s weaker leaving-group ability .

Copper Complex Reactivity and Stability

  • Coordination Geometry : Copper(I) complexes with ethynyl ligands often adopt linear or trigonal planar geometries, optimizing π-backbonding with the alkyne. In contrast, Cu⁺ complexes with ether ligands (e.g., 1-ethoxy-2-iodobenzene) may form less stable structures due to weaker σ-donation from oxygen .
  • Catalytic Efficiency: Ethynyl-substituted ligands enhance catalytic turnover in Sonogashira reactions compared to ethoxy or chloro analogues, as the alkyne directly participates in bond formation .

Table 2: Hypothetical Properties of Copper(I) Complexes

Ligand Coordination Site Stability (Air) Catalytic Activity
1-Ethynyl-2-iodobenzene Alkyne (C≡CH) Moderate High
1-Ethoxy-2-iodobenzene Ether (O) Low Moderate
1-Chloro-2-iodobenzene N/A (non-coordinating) High Low
  • Key Insights :
    • Ethynyl ligands yield the most catalytically active Cu⁺ complexes, leveraging dual functionality in coupling reactions.
    • Chloro-substituted iodobenzenes are less suited for coordination but serve as robust substrates in stoichiometric reactions .

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